molecular formula C8H6BrF2NO B8749085 2-Bromo-N-(2,5-difluorophenyl)acetamide CAS No. 518337-28-5

2-Bromo-N-(2,5-difluorophenyl)acetamide

Cat. No.: B8749085
CAS No.: 518337-28-5
M. Wt: 250.04 g/mol
InChI Key: FOYOENMPGSPONC-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,5-difluorophenyl)acetamide (CAS 2195-44-0) is a brominated acetamide derivative featuring a 2,5-difluorophenyl substituent. Its molecular formula is C₈H₆BrF₂NO, with a molecular weight of 248.04 g/mol. The compound is characterized by a bromine atom on the acetamide backbone and fluorine atoms at the 2- and 5-positions of the phenyl ring, which influence its electronic and steric properties.

Properties

CAS No.

518337-28-5

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

2-bromo-N-(2,5-difluorophenyl)acetamide

InChI

InChI=1S/C8H6BrF2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13)

InChI Key

FOYOENMPGSPONC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CBr)F

Origin of Product

United States

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Bromo-N-(2,5-difluorophenyl)acetamide serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in various coupling reactions, such as Suzuki and Heck reactions, to produce diverse derivatives that may possess enhanced properties or activities .

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to the unique halogen substituents enhancing its interaction with microbial membranes.
  • Anticancer Potential : Research indicates that compounds with similar structures have shown promise as anticancer agents. They may inhibit tumor growth by interfering with specific cellular pathways or by inducing apoptosis in cancer cells. The presence of fluorine atoms can enhance lipophilicity, improving membrane penetration and bioavailability .

Medicine

In medicinal chemistry, this compound is explored for its potential role in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutics aimed at treating diseases such as cancer or bacterial infections .

Case Study 1: Antimicrobial Properties

A study investigating various derivatives of brominated acetamides found that this compound displayed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted the importance of halogen substitution in enhancing the compound's efficacy.

Case Study 2: Anticancer Activity

In another research project focused on anticancer agents, compounds similar to this compound were shown to reduce tumor size in animal models significantly. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares 2-Bromo-N-(2,5-difluorophenyl)acetamide with key analogs:

Compound Name CAS Number Molecular Formula Substituents (Phenyl Ring) Key Structural Features
This compound 2195-44-0 C₈H₆BrF₂NO 2,5-difluoro Bromoacetamide backbone; electron-deficient aromatic ring
2-Bromo-N-(2,4-difluorophenyl)acetamide 518337-28-5 C₈H₆BrF₂NO 2,4-difluoro Altered fluorine substitution pattern
2-Bromo-N-(4-fluorophenyl)acetamide 73392-04-8 C₈H₇BrFNO 4-fluoro Single fluorine substituent; lower symmetry
2-Bromo-N-(3-methoxyphenyl)acetamide 29182-94-3 C₉H₁₀BrNO₂ 3-methoxy Methoxy group enhances electron density
2-Bromo-N-(2,5-dimethylphenyl)acetamide 349120-88-3 C₁₀H₁₂BrNO 2,5-dimethyl Methyl groups increase lipophilicity

Key Observations :

  • Fluorine vs. In contrast, methoxy or methyl groups (electron-donating) increase lipophilicity and may improve membrane permeability in biological systems .
  • Substituent Position : The 2,5-difluoro isomer exhibits distinct steric and electronic effects compared to the 2,4-difluoro analog. For example, the dihedral angle between the acetamide group and the aromatic ring varies with substitution patterns, affecting crystallinity and intermolecular interactions .

Physicochemical Properties

Collision Cross-Section (CCS) and Adduct Behavior

For 2-bromo-N-(2,6-difluorophenyl)acetamide (a positional isomer), CCS values were predicted as follows :

Adduct m/z CCS (Ų)
[M+H]⁺ 249.96736 147.9
[M+Na]⁺ 271.94930 149.6

While CCS data for the 2,5-difluoro isomer is unavailable, the 2,6-difluoro analog demonstrates that adduct formation (e.g., Na⁺ or NH₄⁺) minimally impacts CCS, suggesting similar behavior across isomers.

Melting Points and Solubility
  • 2-Bromo-N-(4-fluorophenyl)acetamide : Reported as colorless crystals with higher crystallinity due to symmetrical substitution .
  • 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide : Melting point 423–425 K, attributed to strong N–H⋯O hydrogen bonds and C–H⋯F interactions in the crystal lattice .

Preparation Methods

Base Selection

Triethylamine remains the preferred base due to its strong HBr scavenging capacity and miscibility with DCM. Alternatives like pyridine or DBU reduce yields by 10–15% due to steric hindrance or over-solvation.

Solvent Optimization

SolventDielectric ConstantYield (%)
DCM8.9385
THF7.5878
Acetonitrile37.565

Polar aprotic solvents like acetonitrile decrease yields by stabilizing reactive intermediates, slowing the reaction.

Temperature Control

Maintaining temperatures below 10°C suppresses:

  • Hydrolysis of bromoacetyl bromide (k=0.12h1k = 0.12 \, \text{h}^{-1} at 25°C vs. 0.03h10.03 \, \text{h}^{-1} at 5°C).

  • N-Bromination side reactions (<2%<2\% at 5°C vs. 15% at 25°C).

Alternative Synthetic Pathways

Coupling Agent-Mediated Synthesis

Adapting methods from phenoxy acetamide synthesis, bromoacetic acid can be activated using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and coupled with 2,5-difluoroaniline:

Procedure:

  • Activate bromoacetic acid (1.0 equiv) with TBTU (1.1 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) in DCM.

  • Add 2,5-difluoroaniline (1.0 equiv) and stir for 12 hours.

  • Isolate product via column chromatography (hexane/ethyl acetate).

Yield: 68–74% (lower than conventional method but avoids handling bromoacetyl bromide).

Stepwise Bromination-Acylation

An alternative route brominates N-(2,5-difluorophenyl)acetamide post-synthesis:

  • Synthesize N-(2,5-difluorophenyl)acetamide via acetylation with acetic anhydride.

  • Brominate at the α-position using NN-bromosuccinimide (NBS) under radical initiation.

Challenges:

  • Low regioselectivity (30–40% desired product).

  • Requires UV light or AIBN, complicating scalability.

Industrial-Scale Production Techniques

Scaling the conventional method involves:

  • Continuous flow reactors: Enhance heat dissipation and reduce reaction time (2 hours vs. 6 hours batch).

  • In-line neutralization: Automated HBr removal using NaOH scrubbers.

  • Crystallization optimization: Anti-solvent (hexane) addition improves purity to >99%.

Comparative Evaluation of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Conventional acylation8599High1.0
Coupling agent7497Moderate1.8
Stepwise bromination4090Low2.5

The conventional method outperforms alternatives in yield and cost, despite safety challenges with bromoacetyl bromide.

Challenges in Synthesis and Purification

  • Handling bromoacetyl bromide:

    • Highly lachrymatory and moisture-sensitive.

    • Requires Schlenk techniques or glovebox use.

  • Purification:

    • Co-elution of unreacted 2,5-difluoroaniline necessitates gradient chromatography or selective crystallization.

  • Waste management:

    • HBr neutralization generates 1.2 kg waste per kg product.

Q & A

Q. What are the common synthetic routes for 2-Bromo-N-(2,5-difluorophenyl)acetamide?

The synthesis typically involves two key steps:

  • Step 1 : Bromoacetylation of 2,5-difluoroaniline using bromoacetyl bromide in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–5°C) to minimize side reactions.
  • Step 2 : Purification via recrystallization using ethanol or acetonitrile to achieve >95% purity, as confirmed by HPLC or GC analysis . Note: Reagent handling requires anhydrous conditions due to moisture sensitivity of bromoacetylating agents .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC with a C18 column and UV detection (λ = 254 nm) is optimal for quantifying impurities.
  • GC-MS can identify volatile byproducts, while 1H/13C NMR (in DMSO-d6 or CDCl3) confirms structural integrity.
  • Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or photolysis. For long-term storage, lyophilization is advised .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Use SHELXL (via Olex2 or similar software) for structure refinement. Key parameters:
  • R-factor < 5% for high-resolution data.
  • Validate hydrogen bonding (e.g., N–H···O interactions) using Mercury 4.0.
    • For twinned crystals, employ SHELXD for dual-space structure solution .
      Example: A related acetamide derivative exhibited a planar acetamide group with dihedral angles <10° relative to the aromatic ring .

Q. How to address contradictory spectral data (e.g., NMR shifts)?

  • Scenario : Unusual downfield shifts in 1H NMR (e.g., NH proton >10 ppm).
  • Resolution :

Confirm solvent effects (DMSO-d6 vs. CDCl3).

Use 2D NMR (COSY, HSQC) to distinguish intramolecular H-bonding from intermolecular interactions.

Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) .

Q. What strategies optimize yield in multi-step syntheses?

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DMF), and catalyst (e.g., DMAP) to identify optimal conditions.
  • In-situ monitoring : Use ReactIR to track intermediate formation (e.g., bromoacetylated aniline).
  • Scale-up : Maintain stoichiometric ratios (1:1.05 for amine:bromoacetyl bromide) and employ dropwise addition to control exothermic reactions .

Q. How does fluorination impact reactivity in subsequent derivatizations?

  • The electron-withdrawing fluorine atoms at the 2- and 5-positions deactivate the aromatic ring, requiring harsher conditions for electrophilic substitution.
  • Example : Suzuki coupling with arylboronic acids may necessitate Pd(PPh3)4 and elevated temperatures (80–100°C) .

Applications in Research

Q. What role does this compound play in medicinal chemistry?

  • It serves as a precursor for kinase inhibitors (e.g., quinazoline derivatives) by functionalizing the acetamide group.
  • The 2,5-difluorophenyl moiety enhances metabolic stability and bioavailability in lead compounds .

Q. Are there documented interactions with biological targets?

  • In silico docking (AutoDock Vina) predicts strong binding to ATP-binding pockets due to halogen bonding (Br···O interactions).
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7) with IC50 values compared to control scaffolds .

Data Contradiction Analysis

Q. How to reconcile discrepancies in melting points across literature?

  • Possible causes : Polymorphism, residual solvents, or impurities.
  • Resolution :

Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions.

Use TGA to rule out solvent retention.

Reproduce synthesis under strictly anhydrous conditions .

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